molecular formula C12H9IN2 B11690428 Diazene, (2-iodophenyl)phenyl- CAS No. 51343-11-4

Diazene, (2-iodophenyl)phenyl-

Cat. No.: B11690428
CAS No.: 51343-11-4
M. Wt: 308.12 g/mol
InChI Key: NMCIPMLLSDPYDL-UHFFFAOYSA-N
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Description

(E)-(2-Iodophenyl)(phenyl)diazene is an organic compound belonging to the class of azobenzenes, which are characterized by the presence of a diazene group (N=N) linking two phenyl rings. This compound is notable for its unique substitution pattern, where one of the phenyl rings is substituted with an iodine atom at the ortho position. Azobenzenes are well-known for their photoisomerization properties, making them valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-(2-Iodophenyl)(phenyl)diazene typically involves the diazotization of 2-iodoaniline followed by a coupling reaction with aniline. The process begins with the formation of a diazonium salt from 2-iodoaniline using sodium nitrite and hydrochloric acid at low temperatures. This diazonium salt is then coupled with aniline in the presence of a base such as sodium acetate to yield the desired azobenzene compound.

Industrial Production Methods

Industrial production of (E)-(2-Iodophenyl)(phenyl)diazene follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-(2-Iodophenyl)(phenyl)diazene undergoes various chemical reactions, including:

    Photoisomerization: Exposure to light induces a reversible transformation between the trans and cis isomers.

    Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form azoxybenzenes or reduction to form hydrazobenzenes.

Common Reagents and Conditions

    Photoisomerization: Ultraviolet or visible light is used to induce isomerization.

    Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide are used in nucleophilic substitution reactions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are commonly used.

Major Products Formed

    Photoisomerization: Cis-(2-iodophenyl)(phenyl)diazene.

    Substitution Reactions: Various substituted azobenzenes depending on the nucleophile used.

    Oxidation and Reduction: Azoxybenzenes and hydrazobenzenes, respectively.

Scientific Research Applications

(E)-(2-Iodophenyl)(phenyl)diazene has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study photoisomerization and other photochemical processes.

    Biology: Employed in the development of photoresponsive biomolecules and materials.

    Medicine: Investigated for potential use in photopharmacology, where light is used to control the activity of drugs.

    Industry: Utilized in the production of light-responsive materials, such as smart coatings and optical data storage devices.

Mechanism of Action

The primary mechanism of action for (E)-(2-Iodophenyl)(phenyl)diazene is photoisomerization. Upon exposure to light, the compound undergoes a transition from the trans to the cis isomer. This process involves the absorption of photons, which excites the molecule to a higher energy state, leading to the rotation around the N=N double bond. The cis isomer can revert back to the trans form either thermally or through exposure to light of a different wavelength. This reversible isomerization is the basis for its applications in light-responsive systems.

Comparison with Similar Compounds

Similar Compounds

    Azobenzene: The parent compound of (E)-(2-Iodophenyl)(phenyl)diazene, lacking the iodine substitution.

    (E)-(4-Iodophenyl)(phenyl)diazene: Similar structure but with the iodine atom at the para position.

    (E)-(2-Bromophenyl)(phenyl)diazene: Substituted with a bromine atom instead of iodine.

Uniqueness

(E)-(2-Iodophenyl)(phenyl)diazene is unique due to the presence of the iodine atom at the ortho position, which influences its electronic properties and reactivity. The ortho substitution can lead to different steric and electronic effects compared to para or meta substitutions, affecting the compound’s behavior in chemical reactions and its photoisomerization properties.

Properties

CAS No.

51343-11-4

Molecular Formula

C12H9IN2

Molecular Weight

308.12 g/mol

IUPAC Name

(2-iodophenyl)-phenyldiazene

InChI

InChI=1S/C12H9IN2/c13-11-8-4-5-9-12(11)15-14-10-6-2-1-3-7-10/h1-9H

InChI Key

NMCIPMLLSDPYDL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=CC=C2I

Origin of Product

United States

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